MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a compound designed as a drug-linker conjugate for antibody-drug conjugate applications. This compound has shown potential in cancer and autoimmune disease research . It is a camptothecin peptide conjugate, which means it combines the properties of camptothecin, a potent anti-cancer agent, with a peptide linker to enhance its delivery and efficacy .
Métodos De Preparación
The synthesis of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves multiple steps, starting with the preparation of the peptide linker and the camptothecin derivative. The peptide linker is synthesized using standard solid-phase peptide synthesis techniques, which involve the sequential addition of amino acids to a growing peptide chain. The camptothecin derivative is then conjugated to the peptide linker using a suitable coupling reagent .
Industrial production methods for this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The final product would be obtained by lyophilization to ensure stability and ease of handling .
Análisis De Reacciones Químicas
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the camptothecin moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also take place, particularly at the peptide linker, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, especially at the camptothecin moiety, where various substituents can be introduced to modify its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study drug-linker conjugates and their properties.
Biology: The compound is used to investigate the mechanisms of action of camptothecin derivatives and their interactions with biological targets.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in the development of targeted therapies that deliver the drug specifically to cancer cells.
Industry: The compound is used in the development of new drug delivery systems and formulations
Mecanismo De Acción
The mechanism of action of MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT involves its binding to topoisomerase I, an enzyme that is essential for DNA replication. The camptothecin moiety inhibits the activity of topoisomerase I, leading to the accumulation of DNA breaks and ultimately cell death. The peptide linker enhances the delivery of the camptothecin moiety to the target cells, increasing its efficacy and reducing off-target effects .
Comparación Con Compuestos Similares
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is unique in its combination of a camptothecin moiety with a peptide linker. Similar compounds include:
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT: This compound has a shorter polyethylene glycol linker, which may affect its solubility and delivery properties.
MP-PEG8-Val-Lys-Ala-7-MAD-MDCPT: This compound has a different amino acid in the peptide linker, which may influence its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of a long polyethylene glycol linker and a camptothecin moiety, which enhances its delivery and efficacy in targeted therapies .
Actividad Biológica
MP-PEG8-Val-Lys-Gly-7-MAD-MDCPT is a synthetic compound that functions as a drug-linker conjugate, primarily designed for use in antibody-drug conjugate (ADC) applications. This compound integrates a polyethylene glycol (PEG) moiety with a peptide sequence consisting of valine, lysine, and glycine, linked to the cytotoxic agent camptothecin. The biological activity of this compound is closely associated with its ability to selectively deliver camptothecin to cancer cells, enhancing therapeutic efficacy while minimizing off-target effects.
The primary mechanism of action for this compound is through the inhibition of DNA topoisomerase I by camptothecin. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. The incorporation of the PEG moiety increases the solubility and bioavailability of the compound, which is critical for its therapeutic applications in oncology .
Structural Characteristics
The structure of this compound is defined by its molecular formula C62H87N9O21 and a molecular weight of approximately 1294.40 g/mol. The compound's design allows for enhanced cellular uptake due to the peptide sequence, which improves specificity towards cancerous tissues .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound Name | PEG Length | Active Drug | Unique Features |
---|---|---|---|
This compound | 8 | Camptothecin | Enhanced solubility and selective targeting |
MP-PEG4-Val-Lys-Gly-7-MAD-MDCPT | 4 | Camptothecin | Shorter linker may affect distribution |
N3-PEG8-Phe-Lys-PABC-Gefitinib | 8 | Gefitinib | Targets EGFR pathway |
MP-PEG8-Val-Gly-Ala-Camptothecin | 8 | Camptothecin | Different amino acid composition |
N3-PEG6-Val-Lys-Camptothecin | 6 | Camptothecin | Intermediate PEG length for varied pharmacokinetics |
This table illustrates how variations in PEG length and amino acid composition can influence the pharmacokinetics and therapeutic efficacy of these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including colorectal and gastric cancers. The IC50 values indicate a significant reduction in cell viability at low concentrations, highlighting its effectiveness as an ADC .
- In Vivo Efficacy : Animal models have shown that treatment with this compound results in substantial tumor regression compared to control groups. The bystander effect observed in these studies suggests that the payload can diffuse from antigen-positive tumor cells to adjacent antigen-negative cells, enhancing overall therapeutic outcomes .
- Safety Profile : Toxicological assessments indicate that this compound is well-tolerated at therapeutic doses, with minimal systemic toxicity reported. This safety profile is crucial for its potential application in clinical settings .
Propiedades
Fórmula molecular |
C62H87N9O21 |
---|---|
Peso molecular |
1294.4 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[(2R)-1-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C62H87N9O21/c1-5-62(81)45-33-48-56-43(36-71(48)60(79)44(45)37-90-61(62)80)42(41-32-49-50(92-38-91-49)34-47(41)67-56)35-65-57(76)40(4)66-58(77)46(8-6-7-13-63)68-59(78)55(39(2)3)69-52(73)12-16-82-18-20-84-22-24-86-26-28-88-30-31-89-29-27-87-25-23-85-21-19-83-17-14-64-51(72)11-15-70-53(74)9-10-54(70)75/h9-10,32-34,39-40,46,55,81H,5-8,11-31,35-38,63H2,1-4H3,(H,64,72)(H,65,76)(H,66,77)(H,68,78)(H,69,73)/t40-,46+,55+,62+/m1/s1 |
Clave InChI |
BBWAOKKZKYVQIA-FLPCTWMVSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)[C@@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.